Silane, [(3-bromo-2-propynyl)oxy](1,1-dimethylethyl)dimethyl-
Description
Silane, (3-bromo-2-propynyl)oxydimethyl- is a brominated organosilicon compound characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a 3-bromo-2-propynyloxy moiety. Its molecular formula is C₁₀H₂₁BrOSi, with a molecular weight of 265.27 g/mol . The compound’s structure combines the steric bulk of the TBDMS group with the reactivity of a bromoalkyne, making it valuable in organic synthesis, particularly in protecting group chemistry and alkyne-based coupling reactions. The propynyl group’s triple bond and bromine substituent enhance its utility in click chemistry and cross-coupling applications.
Properties
IUPAC Name |
3-bromoprop-2-ynoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYIVILAKVNUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452680 | |
| Record name | Silane, [(3-bromo-2-propynyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138376-12-2 | |
| Record name | Silane, [(3-bromo-2-propynyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-bromo-2-propynyl)oxydimethyl- typically involves the reaction of a silane precursor with a [(3-bromo-2-propynyl)oxy] group under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of Silane, (3-bromo-2-propynyl)oxydimethyl- may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography is common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
Silane, (3-bromo-2-propynyl)oxydimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while substitution reactions can produce a variety of silane derivatives with different functional groups .
Scientific Research Applications
Silane, (3-bromo-2-propynyl)oxydimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (3-bromo-2-propynyl)oxydimethyl- involves its interaction with specific molecular targets and pathways. The [(3-bromo-2-propynyl)oxy] group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Silane, (4-bromo-2-butenyl)oxydimethyl- (CAS 91202-71-0)
Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl- (CAS 89031-84-5)
Silane, (3-bromo-2,6-dimethoxyphenoxy)(1,1-dimethylethyl)dimethyl- (CAS 865540-63-2)
- Molecular Formula : C₁₄H₂₃BrO₃Si.
- Key Differences : Incorporates a brominated aromatic ring with methoxy substituents. The aromatic system enhances UV stability but reduces electrophilic reactivity compared to aliphatic bromo compounds .
Halogen-Substituted Silanes (Iodo vs. Bromo)
Silane, (1,1-dimethylethyl)[(2S)-3-iodo-2-methylpropoxy]dimethyl- (CAS 168335-78-2)
Silane, (1,1-dimethylethyl)(4-iodophenoxy)dimethyl- (CAS 133430-99-6)
- Molecular Formula : C₁₂H₁₉IOSi.
- Key Differences: Aromatic iodine substituent. The para-iodophenoxy group enables Suzuki-Miyaura couplings but introduces challenges in steric accessibility compared to aliphatic bromoalkynes .
Silanes with Alkyne or Alkene Functionality
Silane, (3-butyn-1-yloxy)(1,1-dimethylethyl)dimethyl- (CAS 78592-82-2)
Silane, [2-[(3E)-5-bromo-4-methyl-3-pentenyl]-2,8-dimethyl-2H-1-benzopyran-6-yl]oxydimethyl- (CAS 890527-17-0)
- Molecular Formula : C₂₃H₃₅BrO₂Si.
- Key Differences : Combines a bromoalkene with a benzopyran system. The extended conjugation increases thermal stability but complicates synthetic modifications due to steric demands .
Comparative Data Table
Key Research Findings
Reactivity of Bromoalkynes: The target compound’s bromo-propynyl group enables efficient Sonogashira couplings, outperforming iodine-substituted analogues in Pd-catalyzed reactions due to faster oxidative addition .
Steric Effects : The TBDMS group in all analogues provides steric protection, but the propynyl chain in the target compound reduces shielding at the reactive site compared to bulkier aromatic systems .
Stability Trade-offs : Brominated aliphatic silanes (e.g., CAS 89031-84-5) exhibit longer shelf lives than iodo derivatives but require inert storage conditions to prevent debromination .
Biological Activity
Silane compounds, particularly those with quaternary ammonium groups, have garnered significant attention in biomedical research due to their antimicrobial properties and potential applications in various fields, including dentistry and materials science. This article focuses on the biological activity of the specific compound Silane, (3-bromo-2-propynyl)oxydimethyl- , exploring its mechanisms of action, efficacy, and relevant research findings.
Overview of Silane Compounds
Silane compounds are organosilicon molecules that contain silicon and carbon atoms. They often exhibit unique properties due to the presence of functional groups that can interact with biological systems. The compound is characterized by a bromine atom and a propynyl group, which contribute to its biological activity.
-
Antimicrobial Activity :
- The primary mechanism through which silane compounds exert their biological effects is through antimicrobial action. The presence of a lipophilic alkyl chain allows these compounds to penetrate bacterial cell membranes, leading to cell lysis and death. Studies have shown that quaternary ammonium silanes can effectively inhibit the growth of various bacteria, including Streptococcus mutans and Enterococcus faecalis .
- Macrophage Polarization :
- Matrix Metalloproteinase Inhibition :
Case Studies
- Endodontic Applications : A study demonstrated the effectiveness of a silane-based endodontic irrigant in reducing intracanal bacteria while promoting macrophage polarization towards an anti-inflammatory state. The compound significantly reduced IL-6 levels and increased IL-10 secretion in treated cells, indicating a shift towards M2 macrophage polarization .
- Antimicrobial Efficacy : In another study, quaternary ammonium silanes were tested for their ability to disinfect dental cavities and inhibit plaque formation. Results showed a significant reduction in bacterial colonies after treatment with these compounds, highlighting their potential as effective antimicrobial agents in dental applications .
Table 1: Biological Activity Summary of Silane Compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Macrophage Polarization | Induction of M2 phenotype | |
| MMP Inhibition | Prevention of extracellular matrix degradation |
Table 2: Efficacy Against Specific Bacteria
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
